molecular formula C5H10O5 B1210031 (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal CAS No. 65-42-9

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

Cat. No. B1210031
CAS RN: 65-42-9
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-UOWFLXDJSA-N
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Description

“(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal” is a compound with multiple chiral centers at the 2nd, 3rd, and 4th carbon atoms . The (2S,3S,4R) notation indicates the configuration of these chiral centers . Each of these centers has an -OH (hydroxyl) group attached, making the compound a polyol (a type of alcohol with multiple hydroxyl groups). The “pentanal” part of the name suggests that this compound is a pentose (a five-carbon sugar), and the “al” suffix indicates that it has an aldehyde functional group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, particularly the configuration of its chiral centers . The (2S,3S,4R) notation provides some information about this configuration .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation. The hydroxyl groups could be involved in reactions such as esterification or dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple hydroxyl groups could make it highly polar and capable of forming hydrogen bonds, which would influence properties such as solubility and boiling point .

Scientific Research Applications

1. Solubility Studies

(Gong, Wang, Zhang, & Qu, 2012) investigated the solubility of various saccharides, including xylose, a variant of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal, in ethanol-water solutions. The study found that solubilities increased with temperature and varied with the ethanol mass fraction in the solvent.

2. Selective Synthesis of Aminopiperidines

(Concellón et al., 2008) described the synthesis of enantiopure 3,5-dihydroxy-3-aminopiperidines from aminodiepoxides derived from serine, related to the compound of interest. This synthesis process demonstrated high regioselectivity and yields.

3. Synthesis in Organic Chemistry

(Takayama, Kato, & Akita, 2006) explored the synthesis of melithiazols, involving steps related to the transformation of compounds similar to (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal. The study contributes to knowledge in organic synthesis methodologies.

4. Synthesis of Diastereomers

(Andrés & Pedrosa, 1998) focused on the synthesis of diastereomeric forms of a compound related to (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal. This work enhances understanding of stereochemistry in organic synthesis.

5. Separation Processes in Pharmaceutical Production

(Dewulf et al., 2007) conducted a detailed resource intake analysis for the separation of diastereoisomers in pharmaceutical production, which could include compounds similar to (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal. This contributes to more efficient and sustainable pharmaceutical manufacturing processes.

6. Synthesis and Anticholinergic Activity Studies

(Oyasu et al., 1994) synthesized stereoisomers related to (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal and explored their pharmacological properties. This research aids in understanding the biological activity of such compounds.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, or investigating its biological activity. This would likely involve both experimental work and computational modeling .

properties

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-UOWFLXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018943
Record name Lyxose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

CAS RN

1114-34-7, 65-42-9
Record name D-Lyxose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lyxose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lyxose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Lyxose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lyxose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYXOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M795K6HJOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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